(1E)-1-Methyltriaz-1-ene

Description

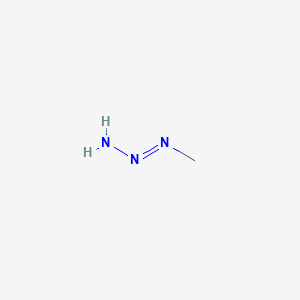

Structure

3D Structure

Properties

CAS No. |

100562-97-8 |

|---|---|

Molecular Formula |

CH5N3 |

Molecular Weight |

59.07 g/mol |

IUPAC Name |

(aminodiazenyl)methane |

InChI |

InChI=1S/CH5N3/c1-3-4-2/h1H3,(H2,2,3) |

InChI Key |

CDTOLFKPXAIBGJ-UHFFFAOYSA-N |

SMILES |

CN=NN |

Canonical SMILES |

CN=NN |

Origin of Product |

United States |

Synthetic Methodologies for 1e 1 Methyltriaz 1 Ene and Its Chemical Derivatives

Direct Synthesis Approaches for Methyltriazenes

Direct synthesis provides a foundational route to the methyltriazene scaffold. These approaches typically involve the formation of the core triazene (B1217601) structure through coupling reactions or transformations of closely related precursors.

Coupling Reactions Involving Diazonium Salts

A primary method for synthesizing aryl-substituted methyltriazenes is the coupling reaction between an arenediazonium salt and a suitable methylamine (B109427) derivative. Diazonium ions act as electrophiles that react with the nucleophilic nitrogen of the amine to form the characteristic N=N-N linkage of the triazene.

The reaction of diazonium salts with a mixture of methylamine and formaldehyde (B43269) is a versatile method that can yield two major products: 1-aryl-3-hydroxymethyl-3-methyltriazenes and N,N-bis(1-aryl-3-methyltriazen-3-ylmethyl) methylamines, which are a type of bis-triazene. The formation of these products is often concurrent, and the relative yield of each is highly dependent on the reaction conditions, particularly the molar ratio of methylamine to formaldehyde.

Research has shown that the product distribution can be controlled by adjusting this ratio. For instance, when coupling the p-bromobenzenediazonium salt, a 1:1 mixture of methylamine to formaldehyde predominantly yields the bis-triazene. Conversely, a 1:50 mixture strongly favors the formation of the hydroxymethyltriazene. This suggests that the diazonium ion couples with different reactive species present in the methylamine/formaldehyde equilibrium. The reaction to form the bis-triazene is typically optimized by treating a diazotized arylamine with the appropriate mixture of aqueous methylamine and formaldehyde.

| Methylamine : Formaldehyde Ratio | Predominant Product | Reference |

|---|---|---|

| 1 : 1 | Bis-triazene | Current time information in Burleigh County, US. |

| 1 : 50 | Hydroxymethyltriazene | Current time information in Burleigh County, US. |

Formation from Corresponding Hydroxymethyltriazenes

Hydroxymethyltriazenes can serve as precursors for the synthesis of other triazene derivatives, such as bis-triazenes. It has been demonstrated that a 3-hydroxymethyltriazene can be transformed into the corresponding bis-triazene. This conversion is thought to proceed through a mechanism involving protonation and fragmentation under protic conditions. The hydroxymethyltriazene is protonated at the N-3 position, which catalyzes its decomposition back into the original diazonium ion and a carbinolamine intermediate (MeNHCH2OH). This intermediate exists in equilibrium with other species, including N,N-bis(hydroxymethyl)methylamine, which can then react with the regenerated diazonium ion to form the bis-triazene.

Strategies for Functionalized Methyltriazene Synthesis

Beyond the direct formation of the triazene core, various strategies exist to introduce functional groups, allowing for the synthesis of a wide range of derivatives. These methods include acylation and alkylation of the triazene nitrogen atoms.

Acylation of Methyltriazenes

Triazenes can be functionalized through acylation, typically at the N-3 position. The acylation of 1,3-disubstituted triazenes is a common method for preparing 3-acyl triazenes. lookchem.com This reaction introduces a carbonyl group onto the triazene backbone, significantly altering its electronic properties and reactivity. Standard acylating agents such as acyl chlorides or anhydrides can be used for this transformation. For example, hydroxymethyltriazenes can be reacted with acetic anhydride (B1165640) or benzoyl chloride in pyridine (B92270) to yield the corresponding acetoxymethyl- and benzoyloxymethyl-triazenes, respectively. Under acidic conditions, these 1-acyl triazenes can themselves act as acylating agents. lookchem.com

Alkylations and Regioselectivity on Triazene Nitrogen Atoms

The alkylation of the triazene ring presents a challenge in regioselectivity due to the presence of multiple nucleophilic nitrogen atoms. In a 1-aryl-3-methyltriazene, alkylation can potentially occur at either the N-1 or N-3 position. The outcome of the alkylation reaction—that is, which nitrogen atom is alkylated—is influenced by several factors, including the nature of the substrate, the alkylating agent, and the reaction conditions such as the solvent and base used.

In fused heterocyclic systems containing a triazine ring, alkylation has been observed to occur selectively at specific nitrogen atoms. For example, studies on the alkylation of 5-amino-substituted tetrazolo[1,5-a] Current time information in Burleigh County, US.researchgate.netresearchgate.nettriazin-7(3H)-ones with various alkyl halides showed that the reaction preferentially occurs at the N-3 nitrogen atom of the ring system. researchgate.net While this applies to a more complex, fused ring system, it highlights the principle that electronic and steric factors within the molecule direct the regiochemical outcome of alkylation. For simple open-chain triazenes, the specific conditions required to achieve selective alkylation at a desired nitrogen atom must be determined empirically for each substrate and reagent combination.

Nucleophilic Substitutions on Substituted Methyltriazenes

Nucleophilic substitution reactions are a cornerstone in the derivatization of substituted methyltriazenes, enabling the introduction of a wide array of functional groups. These reactions typically involve the displacement of a leaving group on a carbon atom adjacent to the triazene nitrogen with a suitable nucleophile.

Formation of Aryloxymethyl and Hydroxyarylmethyl Derivatives via Phenol (B47542)/Phenolate (B1203915) Reactions

A significant application of nucleophilic substitution is the synthesis of 1-aryl-3-aryloxymethyl-3-methyltriazenes and their isomeric 1-aryl-3-(hydroxyaryl)methyl-3-methyltriazenes. This is achieved through the reaction of 1-aryl-3-acetoxymethyl-3-methyltriazenes with phenols or their corresponding phenolates.

The reaction of an acetoxymethyltriazene with a phenol in a dry, non-polar solvent such as chloroform (B151607) leads to the formation of the corresponding aryloxymethyltriazene. Alternatively, when the reaction is carried out with a sodium phenolate, generated in situ by reacting the phenol with sodium hydride, a mixture of the aryloxymethyltriazene and a hydroxyarylmethyltriazene is often observed. The formation of these two isomers is attributed to the ambident nature of the phenolate nucleophile, which can attack the electrophilic carbon atom through either the oxygen or a carbon atom of the aromatic ring.

Table 1: Synthesis of 1-Aryl-3-aryloxymethyl-3-methyltriazenes and 1-Aryl-3-(hydroxyaryl)methyl-3-methyltriazenes Data extracted from a study on the synthesis of these compounds.

| Entry | Aryl Group (Ar) | Phenol/Phenolate | Product(s) | Yield (%) |

| 1 | Phenyl | Phenol | 1-Phenyl-3-(phenoxymethyl)-3-methyltriazene | 65 |

| 2 | 4-Chlorophenyl | 4-Methoxyphenol | 1-(4-Chlorophenyl)-3-(4-methoxyphenoxymethyl)-3-methyltriazene | 72 |

| 3 | Phenyl | Sodium phenolate | 1-Phenyl-3-(phenoxymethyl)-3-methyltriazene and 1-Phenyl-3-(2-hydroxyphenyl)methyl-3-methyltriazene | 45 (aryloxymethyl), 20 (hydroxyarylmethyl) |

| 4 | 4-Bromophenyl | Sodium 4-chlorophenolate | 1-(4-Bromophenyl)-3-(4-chlorophenoxymethyl)-3-methyltriazene and 1-(4-Bromophenyl)-3-(2-hydroxy-5-chlorophenyl)methyl-3-methyltriazene | 50 (aryloxymethyl), 15 (hydroxyarylmethyl) |

Nucleophilic Aromatic Substitution (SNAr) in Methyltriazene Hybrid Structures

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. In the context of methyltriazene hybrid structures, an aromatic ring bearing a methyltriazene substituent can potentially undergo SNAr if it is also substituted with a good leaving group and activating groups.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group must be positioned ortho or para to these activators. wikipedia.org While the triazene group itself is not a classical strong electron-withdrawing group, its electronic influence in conjunction with other substituents on the aromatic ring can facilitate SNAr reactions. For instance, in a related heterocyclic system, 5-bromo-1,2,3-triazines have been shown to undergo SNAr with phenols. organicchemistrytutor.com

Nitrene-Mediated Aminative N-N-N Coupling for Triazene 1-Oxides

A modern and efficient approach to the synthesis of triazene 1-oxides involves a nitrene-mediated aminative N-N-N coupling reaction. This methodology provides a direct route to these compounds under mild conditions by bridging amines with nitrosoarenes.

The key step in this transformation is the in situ generation of an aminonitrene intermediate. This reactive species is then efficiently intercepted by a nitrosoarene, leading to the formation of the triazene 1-oxide skeleton. Mechanistic studies have revealed that the substituents on the amine play a crucial role in modulating the reactivity of the aminonitrene intermediate. Computational studies suggest that the aminonitrene acts as a nucleophile, while the nitrosoarene serves as the electrophile in this coupling reaction. This pathway is significantly favored over the competing nitrene dimerization due to a lower distortion energy.

Electrophilic Aromatic Substitution (EAS) in Methyltriazene Hybrid Structures

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic compounds. wikipedia.org In methyltriazene hybrid structures, where a methyltriazene moiety is attached to an aromatic ring, the triazene group acts as a substituent that influences the reactivity of the ring and directs the position of incoming electrophiles.

Click-Type Transformations for Triazene-Substituted Materials

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form no byproducts, has emerged as a powerful tool for the synthesis and modification of complex molecules and materials. ugent.be The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, forms a stable 1,2,3-triazole linkage and has been widely used in the development of functional polymers and for bioconjugation. ugent.benih.gov

In the context of triazene-substituted materials, click chemistry offers a versatile platform for their synthesis and post-synthetic modification. For instance, polymers containing triazine or tetrazine units, which are structurally related to triazenes, have been synthesized using [3+2] cycloaddition reactions. nih.gov This approach allows for the incorporation of the nitrogen-rich heterocyclic core into the polymer backbone. Furthermore, post-synthetic modification of materials bearing azide (B81097) or alkyne functionalities with triazene-containing molecules, or vice versa, can be achieved through click reactions, enabling the covalent attachment of the triazene moiety to a material's surface or within its structure. This strategy is particularly useful for the development of functional materials with tailored properties.

Elucidation of Reaction Mechanisms and Pathways for 1e 1 Methyltriaz 1 Ene Systems

Catalyzed Decomposition Mechanisms

In acidic environments, monoalkyltriazenes like (1E)-1-methyltriaz-1-ene undergo decomposition to form anilines and alkylating species. rsc.org The reaction is generally understood to be a specific acid-catalyzed process, where the rate is dependent on the proton concentration but not the concentration of the general buffer components. rsc.orgdatapdf.com

The decomposition of monoalkyltriazenes in acidic media is initiated by a rapid and reversible protonation of the triazene (B1217601) molecule. datapdf.com The site of protonation is believed to be the nitrogen atom system. rsc.org Following this initial proton transfer, the rate-limiting step involves the scission of the N-N bond to form a diazonium ion and an amine.

Kinetic studies of the acid-catalyzed decomposition of triazenes provide significant insight into the reaction mechanism. The reaction typically follows pseudo-first-order kinetics, with the rate constants showing a dependence on the pH of the solution. rsc.org Plots of the logarithm of the observed rate constant (log k_obs) versus pH often yield slopes close to -1.0, which is characteristic of a specific acid-catalyzed reaction. datapdf.com

A key tool for investigating proton transfer in the rate-determining step is the solvent deuterium (B1214612) isotope effect (SDIE), expressed as the ratio of the rate constant in water (k_H₂O) to that in deuterium oxide (k_D₂O). chem-station.comnih.gov For the acid-catalyzed decomposition of related triazene systems, the SDIE (k_H₂O/k_D₂O) has been observed to be greater than 1, typically around 3. datapdf.com A primary isotope effect of this magnitude indicates that a proton transfer is involved in the rate-limiting step of the reaction. mdpi.commdpi.com This supports the mechanism where the scission of the protonated triazene is the slowest step.

Substituent effects on the aryl ring of 1-aryl-3-alkyltriazenes can be quantified using the Hammett equation. This relationship correlates reaction rates with substituent constants (σ), providing information about the electronic nature of the transition state. While specific Hammett data for the acid-catalyzed decomposition of this compound is not detailed in the provided sources, such studies on related compounds help to elucidate the distribution of charge in the transition state.

Table 1: Illustrative Solvent Deuterium Isotope Effects in Acid-Catalyzed Reactions

| Compound Class | Reaction | k_H₂O/k_D₂O | Mechanistic Implication |

| Triazinines | Acid-Catalyzed Decomposition | > 3 | Proton transfer in the rate-limiting step datapdf.com |

| Acetylcholinesterase | Acetylcholine Hydrolysis | 2.4 | Rate-limiting proton transfer mdpi.com |

Transition metal ions have been shown to effectively catalyze the decomposition of monoalkyltriazenes in solution. rsc.orgrsc.org This catalytic activity is significant as it presents an alternative pathway for the bioactivation of triazene compounds.

The divalent transition metal ions Fe²⁺, Zn²⁺, and Cu²⁺ significantly accelerate the decomposition of 1-aryl-3-alkyltriazenes into their corresponding anilines. rsc.orgrsc.org The kinetics of this catalysis vary depending on the metal ion.

For Fe²⁺, the reaction exhibits a linear relationship between the pseudo-first-order rate constant (k₀) and the concentration of the metal ion, indicating a second-order process. rsc.orgrsc.org In contrast, for Zn²⁺ and Cu²⁺, plots of k₀ versus the metal ion concentration are curved. rsc.orgrsc.org This curvature suggests a more complex mechanism involving the formation of a metal-triazene complex prior to decomposition. rsc.orgrsc.org

The catalytic efficiency of these metal ions is also influenced by electronic effects of substituents on the aryl ring of the triazene. For the Fe²⁺-catalyzed decomposition of substituted 1-aryl-3-methyltriazenes, the second-order rate constants follow a Hammett relationship, yielding a reaction constant (ρ) of -3.0. rsc.orgrsc.org This large negative ρ value indicates that electron-donating groups on the aryl ring accelerate the reaction by stabilizing a positive charge that develops in the transition state.

The proposed mechanism for metal-ion catalysis involves the initial formation of a complex between the triazene and the metal ion. rsc.orgrsc.org The triazene is thought to coordinate to the metal ion through the N(1) nitrogen atom. rsc.org

Complex Formation: The triazene molecule binds to the metal ion (M²⁺) to form a complex.

Proton Transfer: A rapid proton transfer occurs within the complex. rsc.org

Unimolecular Scission: The complex then undergoes a rate-limiting unimolecular scission of the N(2)–N(3) bond. This step results in the formation of an alkyldiazonium ion and an aniline-metal complex. rsc.org

Product Formation: Rapid solvolysis of the aniline-metal complex and the alkyldiazonium ion yields the final products. rsc.org

Hammett analysis of the Zn²⁺ and Cu²⁺ catalyzed reactions reveals ρ values of -1.3 and -1.9, respectively, for the rate constant of the complex collapse (k₂). rsc.org These negative values are also consistent with the development of positive charge in the transition state of the rate-determining step.

Table 2: Kinetic Parameters for Metal-Ion Catalyzed Decomposition of 1-Aryl-3-methyltriazenes

| Metal Ion | Rate Constant Dependence | Hammett ρ Value | Mechanistic Feature |

| Fe²⁺ | Linear on [Fe²⁺] | -3.0 | Second-order kinetics rsc.orgrsc.org |

| Zn²⁺ | Curved on [Zn²⁺] | -1.3 (for k₂Zn²⁺) | Complex formation pre-equilibrium rsc.org |

| Cu²⁺ | Curved on [Cu²⁺] | -1.9 (for k₂Cu²⁺) | Complex formation pre-equilibrium rsc.org |

Metal-Ion Catalyzed Decomposition of Monoalkyltriazenes

Influence of Nucleophiles and Alkyl Group Structure on Reaction Rates

The reaction rates of triazene systems are significantly influenced by the nature of the attacking nucleophile and the structure of the alkyl groups attached to the triazene core. In nucleophilic substitution reactions involving triazine compounds, the reactivity is largely dependent on the nucleophilicity of the incoming group and the electronic properties of the triazine ring.

The reactivity of triazine rings, such as in 2,4,6-trichloro-1,3,5-triazine (TCT), decreases as more nucleophiles are substituted onto the ring. mdpi.com This is because the substitution adds electron density to the π-orbital system, which in turn reduces the ring's susceptibility to further nucleophilic attack. mdpi.com The incorporation of different types of nucleophiles often requires progressively harsher conditions. For instance, the first substitution on TCT can occur at 0–5 °C, the second may require room temperature, and the third often necessitates heating or reflux. frontiersin.org The inherent nucleophilicity of the attacking species plays a crucial role; for example, a highly nucleophilic alcohol can be incorporated at lower temperatures than an amine for certain substitutions. mdpi.com

| Factor | Influence on Reaction Rate | Example System | Reference |

| Nucleophile Strength | Stronger nucleophiles generally increase the rate of substitution. | Sequential substitution on 2,4,6-trichloro-1,3,5-triazine (TCT) with various nucleophiles (S, O, N). mdpi.com | mdpi.com |

| Existing Substituents | Electron-donating substituents on the triazine ring decrease the rate of subsequent nucleophilic attack. | Substitution on a dichlorotriazine is slower than on TCT. mdpi.com | mdpi.com |

| Alkyl Group on Nitrogen | Increasing the size of the N-alkyl group (e.g., ethyl vs. methyl) can increase the rate of hydrolysis. | Acid-catalysed hydrolysis of 3-alkoxymethyl-3-alkyl-1-aryltriazenes. rsc.org | rsc.org |

| Ring Substituents | Electron-withdrawing groups on the triazine ring can enhance reactivity in certain reactions like cycloadditions. | Diels-Alder reactions of C5-substituted 1,2,3-triazines. nih.gov | nih.gov |

Uncatalyzed and pH-Dependent Decomposition Pathways

Triazene compounds can undergo decomposition through various pathways that may be uncatalyzed or dependent on the pH of the medium. For instance, the antitumor agent temozolomide, a triazene derivative, is known to convert to its active metabolite, the methyldiazonium ion, spontaneously in aqueous solutions at physiological pH. nih.gov This highlights the inherent lability of certain triazenes under specific pH conditions without the need for an external catalyst.

The hydrolysis rates of triazene prodrugs, such as 3-acyloxymethyloxycarbonyl-1-aryl-3-methyltriazenes, have been shown to be pH-dependent. nih.gov Studies on these compounds reveal that their hydrolysis can involve acid-base catalysis. nih.gov At a physiological pH of 7.7, the decomposition is influenced by a combination of pH-independent (spontaneous), base-catalyzed, and buffer-catalyzed processes. nih.gov Similarly, at low pH, the hydrolysis of 1,3,5-hexahydro-1,3,5-tris(hydroxyethyl)triazine (TZ) can be a competing reaction when it is used as an H₂S scavenger, leading to the formation of ethanolamine (B43304) and formaldehyde (B43269). nih.gov

Hydrolytic Decomposition of Acyltriazenes

The hydrolytic decomposition of acyltriazenes is a key pathway in their chemical transformation and is particularly relevant for their biological activity. The hydrolysis of 1-aryl-3-acyl-3-methyltriazenes has been studied in aqueous sulfuric acid, indicating their susceptibility to acid-catalyzed breakdown. researchgate.net

A critical step in the mechanism of action for many triazene-based antineoplastic agents is their decomposition to form a highly reactive alkanediazonium ion. nih.gov For acyltriazenes, this process is initiated by hydrolysis, which leads to the removal of the acyl group (deacylation). This deacylation step unmasks the unstable monoalkyltriazene, which then rapidly fragments. This fragmentation yields an arenediazonium ion and, more importantly for their alkylating properties, an alkanediazonium cation (e.g., methyldiazonium ion for methyltriazenes). nih.gov This highly electrophilic species is responsible for the alkylation of biological nucleophiles like DNA, which is the basis of the cytotoxic effect of drugs like dacarbazine (B1669748) and temozolomide. nih.gov

The hydrolysis of acyltriazenes can be facilitated by internally assisted mechanisms. Research on related compounds has shown that decomposition can involve nucleophile-assisted cleavage of an N-protonated intermediate. rsc.org In the hydrolysis of certain imines, intramolecular catalysis by a strategically positioned phenoxide anion has been observed, suggesting that functional groups within the molecule can participate directly in the hydrolysis of the triazene or related functionalities. rsc.org Such mechanisms can significantly accelerate the decomposition rate compared to a simple external attack by water or hydroxide (B78521) ions.

Hydrolysis of Benzoyloxymethyltriazenes: Iminium Ion Intermediates and Common Ion Effects

The decomposition of 3-alkoxymethyl-3-alkyl-1-aryltriazenes in acidic conditions is proposed to proceed through the formation of a triazenyliminium ion intermediate. rsc.org This pathway involves the protonation of the ether oxygen, followed by the loss of alcohol to generate the reactive iminium ion. This intermediate is then susceptible to nucleophilic attack by water, leading to the ultimate breakdown of the triazene structure. rsc.org The formation of iminium ions is a known pathway in the hydrolysis of related structures under acidic conditions. masterorganicchemistry.com

The common ion effect describes the decrease in solubility or suppression of ionization when a solution already contains one of the ions from the solute. libretexts.orgresearchgate.net In the context of benzoyloxymethyltriazene hydrolysis, if the reaction is reversible at any stage, the addition of a common product ion could, according to Le Châtelier's principle, shift the equilibrium toward the reactants. libretexts.org For example, if the hydrolysis releases a benzoate (B1203000) ion and an iminium ion, increasing the concentration of benzoate in the solution could potentially slow the net rate of decomposition by favoring the reverse reaction, although this specific application to triazene hydrolysis is less commonly documented than its effect on solubility equilibria.

Nucleophilic Reactivity and Regioselectivity in Triazene Systems

Triazene isomers generally have weaker resonance energy compared to benzene, which makes them more susceptible to nucleophilic substitution reactions rather than electrophilic substitutions. nih.gov The specific sites of nucleophilic attack (regioselectivity) are dictated by the substitution pattern and the electronic distribution within the heterocyclic ring.

For instance, in 1,2,4-triazine (B1199460) systems, nucleophilic attack is observed to occur preferentially at specific carbon atoms. Simple 3-substituted 1,2,4-triazines are reported to be susceptible to nucleophilic attack at the C5 position. acs.org This regioselectivity allows for the controlled derivatization of the triazine core. The reactivity can also be influenced by the nature of the nucleophile itself. Studies involving chloro-s-triazines and polysulfides have suggested the involvement of free radical anions in a single-electron transfer (SRN1) mechanism, in addition to the expected aromatic nucleophilic substitution (SNAr) pathway. nih.gov

In cycloaddition reactions, which involve a different mode of reactivity, triazines also exhibit distinct regioselectivity. The inverse electron demand Diels-Alder reactions of 1,2,3-triazines show a characteristic and exclusive N1/C4 cycloaddition pattern, highlighting the intrinsic electronic preferences of the triazine ring system. nih.gov

| Compound | Reagent/Reaction Type | Site of Attack/Regioselectivity | Reference |

| 1,2,3-Triazines | Ynamines (Diels-Alder) | N1/C4 cycloaddition | nih.gov |

| 3-Substituted 1,2,4-Triazines | Nucleophiles | C5 position | acs.org |

| 2,4,6-Trichloro-1,3,5-triazine | Nucleophiles (S, O, N) | Sequential substitution at C2, C4, C6 | frontiersin.org |

| Chloro-s-triazines | Polysulfides | SNAr and potential SRN1 pathways | nih.gov |

This article delves into specific reaction mechanisms and pathways involving triazene systems, focusing on nucleophilic additions, nitrene interceptions, and intramolecular rearrangements. The content is based on detailed research findings to provide a thorough and scientifically accurate overview of these complex chemical processes.

Elucidation of Reaction Mechanisms and Pathways

The regioselectivity of nucleophilic additions to 1,2,3-triazine (B1214393) and 1,2,3-triazine 1-oxide frameworks is a subject of considerable interest, particularly concerning the preferential attack at the C-4 versus the C-6 position. One of the pivotal reactions of these heterocycles is the inverse electron demand Diels-Alder (IEDDA) reaction, which proceeds through an initial nucleophilic addition. researchgate.netyoutube.comnih.govijrpc.com While historically studied with symmetrically substituted triazines where C-4 and C-6 are indistinguishable, recent work with unsymmetrical derivatives has illuminated the factors governing this selectivity. researchgate.netyoutube.comnih.govijrpc.com

Comprehensive studies have revealed a distinct difference in reactivity between the triazine and triazine 1-oxide cores. researchgate.netyoutube.comnih.govijrpc.com The site of nucleophilic attack is highly dependent on both the nature of the nucleophile and the presence of the N-oxide functionality. researchgate.netyoutube.comnih.govijrpc.com

Key Research Findings:

C- and N-Nucleophiles: In IEDDA-type reactions involving carbon and nitrogen nucleophiles, the addition consistently occurs at the C-6 position for both 1,2,3-triazine and 1,2,3-triazine 1-oxide systems. researchgate.netyoutube.comnih.govijrpc.com However, the subsequent product formation is observed to be faster with the triazine 1-oxides. researchgate.netyoutube.comnih.gov

Hydride Nucleophiles: Hydride, delivered from reagents such as sodium borohydride (B1222165) (NaBH4), also demonstrates a preference for addition at the C-6 position on both the triazine and triazine 1-oxide rings. researchgate.netyoutube.comnih.govijrpc.com Computational studies using density functional theory (DFT) support this observation, showing a significantly lower activation barrier for hydride addition at C-6 compared to C-4 in the triazine 1-oxide system. ijrpc.com

O-Nucleophiles: In a notable reversal of selectivity, alkoxides exhibit a high preference for nucleophilic attack at the C-4 position of the triazine 1-oxide core. researchgate.netyoutube.comnih.govijrpc.com This highlights the profound electronic influence of the N-oxide group on the triazine ring.

S-Nucleophiles: Sulfur-based nucleophiles, such as thiophenoxide, cysteine, and glutathione, display a fascinating site reversal. They add to the C-6 position of the parent triazine core, but preferentially attack the C-4 position of the triazine 1-oxide. researchgate.netyoutube.comnih.gov

These divergent outcomes are governed by a combination of steric and electronic factors, which have been further elucidated by computational studies. researchgate.netyoutube.comnih.gov The N-oxide group alters the electronic distribution within the heterocyclic ring, thereby influencing the electrophilicity of the C-4 and C-6 positions and dictating the site of nucleophilic attack.

Table 1: Regioselectivity of Nucleophilic Addition to Triazine and Triazine 1-Oxide Cores

| Nucleophile Type | Nucleophile Examples | Site of Addition (1,2,3-Triazine) | Site of Addition (1,2,3-Triazine 1-Oxide) |

| Carbon | Dienophiles (IEDDA) | C-6 | C-6 |

| Nitrogen | Dienophiles (IEDDA) | C-6 | C-6 (some additions at C-4 also possible) |

| Hydride | NaBH₄ | C-6 | C-6 |

| Oxygen | Alkoxides | Not specified | C-4 |

| Sulfur | Thiophenoxide, Cysteine | C-6 | C-4 |

Recent advancements have explored the generation and reactivity of aminonitrene intermediates, particularly in the context of N-N-N coupling reactions. wikipedia.org A notable strategy involves the in situ formation of an aminonitrene, which can be efficiently intercepted by electrophiles like nitrosoarenes to form triazene 1-oxides. wikipedia.org

This process hinges on the dynamic interplay between the aminonitrene, which acts as a nucleophile, and the nitrosoarene, which serves as the electrophile. wikipedia.org The reaction provides a direct and highly efficient pathway for the synthesis of triazene 1-oxides under mild conditions. wikipedia.org

Mechanistic Insights:

The reaction is initiated by the generation of an aminonitrene intermediate from an amine and a suitable precursor, such as an anomeric amide. wikipedia.org This highly reactive intermediate is then trapped by a nitrosoarene. Computational studies have provided a deeper understanding of the reaction energetics, revealing that the coupling between the aminonitrene and the nitrosoarene is significantly favored over the competing aminonitrene dimerization pathway. wikipedia.org This preference is attributed to a substantial reduction in the distortion energy required for the coupling reaction. wikipedia.org

Table 2: Nucleophile-Electrophile Roles in Triazene 1-Oxide Synthesis

| Reactant | Role | Intermediate/Product |

| Amine + Anomeric Amide | Precursors | Aminonitrene (Nucleophile) |

| Nitrosoarene | Electrophile | - |

| Aminonitrene + Nitrosoarene | Reaction Partners | Triazene 1-Oxide |

Following a comprehensive search of scientific literature, no specific information was found concerning the intramolecular rearrangements of this compound. Research in this area appears to be focused on intermolecular reactions and the stability of such compounds, rather than their propensity to undergo intramolecular rearrangements. Therefore, this section cannot be completed at this time.

Advanced Computational and Spectroscopic Characterization of 1e 1 Methyltriaz 1 Ene Derivatives

Computational Chemistry for Mechanistic and Electronic Structure Insights

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of molecular structures, energetics, and reaction mechanisms. For (1E)-1-Methyltriaz-1-ene and its derivatives, these theoretical approaches provide a molecular-level understanding that complements experimental findings. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscapes of these nitrogen-rich compounds. cuny.edu

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it a popular choice for studying the ground state properties of molecules like this compound.

A fundamental application of DFT is the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy state on the potential energy surface. nih.gov This process involves iterative calculations of forces on the atoms and adjusting their positions until a convergence criterion is met. nih.gov The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

The electronic structure of a molecule, which governs its chemical behavior, is also elucidated through DFT. These calculations provide a detailed map of the electron density distribution, offering insights into the molecule's polarity and reactivity. nih.govnih.gov

Table 1: Representative Calculated Bond Lengths in Triazine-based Systems

| Bond Type | Typical Calculated Length (Å) |

|---|---|

| C-N (in triazine ring) | 1.31 - 1.36 |

Note: Data is based on computational studies of 1,3,5-triazine (B166579) polymers and serves as an approximation for the triazene (B1217601) system. acs.org

DFT is a powerful tool for predicting the energetic properties of molecules, such as their heats of formation (ΔHf) and bond dissociation energies (BDEs). The heat of formation is a critical thermodynamic quantity that indicates the stability of a molecule relative to its constituent elements. DFT calculations can predict gas-phase heats of formation with a root mean square deviation of around 3.1 kcal/mol from experimental values. researchgate.net

Bond dissociation energy is the enthalpy change that occurs upon the homolytic cleavage of a bond. nist.gov It is a direct measure of bond strength. For nitrogen-containing compounds, the N-N bond is of particular interest. Theoretical studies on hydrazine (B178648) and its methylated derivatives provide insight into the N-N BDE. For instance, a combined DFT (B3LYP) and G2MP2 theoretical study determined the N-N BDE for 1,1-dimethylhydrazine (B165182) to be 259 ± 12 kJ/mol, while for hydrazine, it was found to be 278 ± 4 kJ/mol. znaturforsch.com Another source reports the N-N bond dissociation energy in hydrazine to be approximately 167 kJ/mol. stackexchange.com These values for related compounds suggest a range for the N-N single bond in this compound.

Table 2: Calculated N-N Bond Dissociation Energies (BDEs) for Related Hydrazine Derivatives

| Compound | Calculation Method | N-N BDE (kJ/mol) |

|---|---|---|

| Hydrazine (N₂H₄) | DFT/G2MP2 | 278 ± 4 |

| 1,1-Dimethylhydrazine | DFT/G2MP2 | 259 ± 12 |

| Hydrazine (N₂H₄) | Not specified | ~167 |

Note: These values for structurally related compounds provide an estimate for the N-N bond strength in this compound. znaturforsch.comstackexchange.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing its nucleophilic nature. irjweb.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com This gap can be correlated with the molecule's stability; a larger gap generally implies greater stability. wikipedia.org DFT calculations are routinely used to determine the energies of these frontier orbitals and thus predict the reactivity of various compounds, including triazene derivatives. researchgate.net

Table 3: Key Concepts in Frontier Molecular Orbital Theory

| Concept | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap often indicates higher chemical reactivity. |

Source: General principles of molecular orbital theory. wikipedia.orgirjweb.com

Beyond ground state properties, computational chemistry provides powerful tools for mapping out the energetic landscape of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, a reaction's potential energy surface can be constructed. A critical aspect of this is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate and represent the kinetic barrier to a reaction. rsc.org

The Activation-Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful framework for analyzing chemical reactivity. rsc.org Within this model, the energy of a reaction system along the reaction coordinate is decomposed into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). vu.nl The strain energy is the energy required to deform the reactants from their equilibrium geometries into the geometries they adopt during the reaction. vu.nl The interaction energy is the actual interaction between the deformed reactants. vu.nl

This model has been successfully applied to understand the regioselectivity of nucleophilic additions to 1,2,3-triazine (B1214393) 1-oxides. nih.gov In these systems, nucleophilic attack can occur at either the C4 or C6 position. Computational studies revealed that the distortion of the triazine ring en route to the transition state plays a crucial role in determining the preferred site of attack. A smaller distortion of the triazine ring on the pathway to C6 addition was found to be responsible for the observed C6-selectivity. nih.gov

To gain deeper insight, the interaction energy can be further broken down using Energy Decomposition Analysis (EDA). u-tokyo.ac.jp EDA partitions the interaction energy into chemically meaningful terms:

Electrostatic interaction (ΔE_elstat): The classical electrostatic interaction between the charge distributions of the deformed reactants.

Pauli repulsion (ΔE_Pauli): The destabilizing interaction arising from the overlap of filled orbitals on the two fragments.

Orbital interaction (ΔE_oi): The stabilizing interaction due to the mixing of occupied orbitals of one fragment with the unoccupied orbitals of the other (including HOMO-LUMO interactions). nih.gov

In the case of nucleophilic addition to 1,2,3-triazine 1-oxides, EDA of the transition states for attack at C4 and C6 can reveal the dominant electronic factors governing the regioselectivity. nih.gov This detailed analysis of the forces and electronic interactions along the reaction pathway provides a comprehensive understanding of the factors controlling the reactivity of triazene derivatives.

Table 4: Components of the Activation-Strain Model and Energy Decomposition Analysis

| Analysis Component | Description |

|---|---|

| Strain Energy (ΔE_strain) | Energy required to deform reactants into their geometries along the reaction coordinate. |

| Interaction Energy (ΔE_int) | The actual interaction between the deformed reactants. |

| Electrostatic Interaction (ΔE_elstat) | Classical electrostatic attraction or repulsion between fragments. |

| Pauli Repulsion (ΔE_Pauli) | Destabilizing interaction from the overlap of filled orbitals. |

| Orbital Interaction (ΔE_oi) | Stabilizing interaction from the mixing of occupied and unoccupied orbitals. |

Source: Principles of the Activation-Strain Model and Energy Decomposition Analysis. vu.nlu-tokyo.ac.jp

Computational Elucidation of Reaction Pathways and Transition States

Supporting Mechanistic Postulations in Decomposition Reactions

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions, such as the thermal decomposition of triazene derivatives. dtic.mil By modeling the potential energy surfaces of reaction pathways, researchers can identify transition states, intermediates, and reaction products, as well as calculate activation energies. acs.orgnih.gov These theoretical investigations are crucial for understanding the stability and reactivity of compounds like this compound.

For instance, studies on substituted s-triazine derivatives have utilized density functional theory (DFT) to analyze bond dissociation energies, which helps in predicting thermal stability. researchgate.net The decomposition of energetic triazines has been investigated by examining substituent chemistry, revealing that the s-triazine ring itself is highly stable, resisting decomposition up to 550°C. uri.edu

Quantum molecular dynamics simulations based on DFT have been employed to determine the initial reaction mechanisms for the decomposition of novel triazine-based energetic materials. researchgate.net These simulations can reveal intricate multi-step pathways, such as intermolecular hydrogen transfers followed by the release of small molecules like H₂O or NO₂. researchgate.net For example, the decomposition of hexahydro-1,3,5-tris(-2-hydroxyethyl)-s-triazine (TZ) has been computationally studied to understand its reaction with H₂S, a process involving multiple elementary steps with calculated energy barriers. acs.orgnih.gov The thermal decomposition of TZ to form oxazolidine (B1195125) has also been proposed to occur through different pathways, which can be computationally explored to determine the most favorable route. acs.orgnih.gov

Such computational approaches allow for the construction of detailed energy diagrams for decomposition processes, providing insights into reaction kinetics and thermodynamics that are often difficult to obtain through experimental observation alone. nih.gov

Theoretical Prediction of Spectroscopic Properties

Theoretical methods are indispensable for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, computational chemistry can aid in the identification of new compounds and provide a deeper understanding of their electronic structure. olemiss.eduresearchgate.net

Time-Dependent Density Functional Theory (TDDFT) is a widely used quantum chemical method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands observed in UV-Vis spectra. nih.govresearchgate.net Due to its favorable balance between computational cost and accuracy, TDDFT is suitable for predicting the electronic spectra of a wide range of organic molecules, including triazene derivatives. researchgate.netnih.gov

TDDFT calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. semanticscholar.org For example, in a study on triazine-based hydrazone derivatives, geometry optimization at the B3LYP/6-31G(d,p) level of DFT was performed, and the results showed excellent correlation with experimental data from X-ray diffraction. researchgate.net Subsequent TDDFT calculations can then be used to simulate the electronic absorption spectra, which often show good agreement with experimental findings. researchgate.net While powerful, the accuracy of TDDFT predictions can sometimes be limited, but this can be addressed by using machine learning models trained on higher-level reference calculations like coupled-cluster methods. nih.govresearchgate.net

Below is a representative table illustrating the kind of data obtained from TDDFT calculations for a generic organic molecule, showing calculated excitation energies, oscillator strengths, and the major orbital contributions for the lowest energy electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.26 | 380 | 0.015 | HOMO → LUMO |

| S₀ → S₂ | 3.94 | 315 | 0.710 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.43 | 280 | 0.040 | HOMO → LUMO+1 |

Semi-empirical methods offer a computationally less expensive alternative to ab initio methods like TDDFT for predicting electronic spectra. publish.csiro.au One such method is Zerner's Intermediate Neglect of Differential Overlap (ZINDO), specifically its spectroscopic parameterization (ZINDO/S), which is designed to calculate vertical excitation energies corresponding to UV-Vis absorption data. publish.csiro.augriffith.edu.au

In comparative studies on triazine derivative dyes, the ZINDO/S method has been used in conjunction with geometries optimized by other semi-empirical methods like AM1, PM3, and PM6. publish.csiro.augriffith.edu.au These studies found that the combination of PM3-optimized geometries with ZINDO/S calculations for vertical excitation energies yielded absorbance data that agreed reasonably well with experimental values, offering a balance of accuracy and modest computational cost. publish.csiro.augriffith.edu.au It has been noted, however, that this agreement might result from a cancellation of errors between the geometry optimization and the subsequent excitation energy calculation. publish.csiro.au Nevertheless, for rapid screening and qualitative prediction of electronic spectra, semi-empirical approaches like ZINDO/S remain a valuable tool. griffith.edu.au

The following table presents a comparison of experimental absorption maxima with values calculated using the ZINDO/S method for a series of cyclopenta-[d] acs.orgpublish.csiro.augriffith.edu.au-triazine derivative dyes, demonstrating the method's predictive capability.

| Dye | Medium | Experimental λmax | Calculated λmax (PM3/ZINDO/S) |

|---|---|---|---|

| Dye 1 | CH₂Cl₂ | 436 | 430 |

| Dye 2 | CH₂Cl₂ | 452 | 455 |

| Dye 3 | CH₂Cl₂ | 488 | 491 |

| Dye 4 | Dioxane | 430 | 425 |

| Dye 5 | Dioxane | 450 | 448 |

Data adapted from a computational study on triazine derivative dyes. publish.csiro.augriffith.edu.au

Implicit Solvation Models (e.g., PCM) in Computational Studies

Most chemical processes occur in solution, and the surrounding solvent can significantly influence molecular properties and reactivity. wikipedia.org Explicitly modeling every solvent molecule is computationally prohibitive for most systems. wikipedia.org Implicit solvation models, such as the Polarizable Continuum Model (PCM), address this by representing the solvent as a continuous medium with a specific dielectric constant. wikipedia.orguni-muenchen.de

The PCM method calculates the molecular free energy of solvation by considering several components, including electrostatic interactions, dispersion-repulsion forces, and the energy required to create a cavity for the solute molecule in the solvent. wikipedia.orguni-muenchen.de This model is widely implemented in quantum chemistry software packages and can be used with both Hartree-Fock and DFT calculations. wikipedia.orguni-muenchen.de

In the study of triazene derivatives, PCM has been used to model the effect of different solvents on spectroscopic properties. publish.csiro.augriffith.edu.au For example, calculations of vertical excitation energies using TDDFT or ZINDO/S can be performed in conjunction with a PCM model to simulate the absorption spectrum in a specific solvent. publish.csiro.auresearchgate.net While PCM is effective for systems where electrostatic interactions dominate, its accuracy may be limited in nonpolar solvents where non-electrostatic effects are more important. wikipedia.orgresearchgate.net More advanced versions, such as the integral equation formalism (IEF-PCM), and hybrid models that combine implicit and explicit solvent molecules offer improved accuracy for complex systems. wikipedia.orgresearchgate.netnih.gov

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are essential for the unambiguous characterization and structural elucidation of chemical compounds. researchgate.netarxiv.org For a molecule like this compound, a combination of methods would be employed to confirm its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. nih.gov By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within a molecule can be established. nih.govnih.gov

For this compound (CH₃-N=N-NH-CH₃), ¹H NMR would be expected to show distinct signals for the two different methyl groups and the N-H proton. The chemical environment of each group influences its resonance frequency. For instance, the methyl group attached to the imino nitrogen (N=N) would likely appear at a different chemical shift than the methyl group on the amino nitrogen (-NH-). Furthermore, coupling between the N-H proton and the protons of the adjacent methyl group could potentially be observed.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural information by revealing correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. nih.gov Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict NMR chemical shifts, providing a valuable comparison to experimental data and aiding in the definitive assignment of complex spectra. researchgate.net

The table below provides a hypothetical but chemically reasonable prediction for the ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Notes |

|---|---|---|---|

| CH₃-N= | ~3.5 - 4.0 | ~45 - 55 | Methyl group on sp² nitrogen. |

| -NH- | Broad, variable | - | Chemical shift is solvent and concentration dependent. |

| -NH-CH₃ | ~2.8 - 3.2 | ~30 - 40 | Methyl group on sp³ nitrogen. May show coupling to N-H proton. |

Predicted values are estimates based on typical chemical shift ranges for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. The absorption of this radiation promotes electrons from a ground state to a higher energy excited state. In this compound derivatives, the key chromophore is the triazene unit (-N=N-N-), which contains both π electrons and non-bonding (n) electrons.

The electronic spectra of these compounds are typically characterized by two main types of transitions:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-intensity absorptions. For triazenes, these transitions often occur at shorter wavelengths.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to a π* antibonding orbital. These are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths.

Substituents on the aromatic ring can significantly alter the absorption maxima (λmax). Electron-donating groups attached to the aromatic ring often cause a bathochromic shift (a shift to longer wavelengths), as they extend the conjugation and lower the energy gap between the HOMO and LUMO. Conversely, electron-withdrawing groups can lead to more complex spectral changes.

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Electronic Transitions in Substituted 1-Aryl-3-methyltriaz-1-enes in Methanol

| Substituent (on Aryl Ring) | λmax for π → π* (nm) | λmax for n → π* (nm) |

|---|---|---|

| -H | ~230 | ~320 |

| p-CH₃ | ~235 | ~325 |

| p-OCH₃ | ~240 | ~330 |

| p-Cl | ~238 | ~328 |

| p-NO₂ | ~275 | ~380 |

Mass Spectrometry for Fragmentation Patterns and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺·), which can then undergo fragmentation into smaller, charged ions. The pattern of these fragment ions provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound derivatives, fragmentation often initiates with the cleavage of the weakest bonds in the molecule, which are typically the N-N bonds. Common fragmentation pathways for 1-aryl-3-methyltriazenes include:

Loss of a methyl radical (·CH₃) to form an [M - 15]⁺ ion.

Loss of a nitrogen molecule (N₂) , a very common process for triazenes, leading to an [M - 28]⁺ ion.

Cleavage of the Ar-N bond , resulting in the formation of an aryl cation [Ar]⁺.

Cleavage to form a diazonium ion [Ar-N₂]⁺ .

These characteristic fragmentation patterns can be used to confirm the structure of the compound and to differentiate between isomers. For instance, isomeric triazenes, such as 1,3-dimethyl-1-phenyltriazene versus 1-ethyl-3-phenyltriazene, will produce distinct fragmentation patterns that allow for their unambiguous identification. Low-energy collision-activated dissociation (CAD) tandem mass spectrometry (MS-MS) can further confirm characteristic fingerprint patterns and help differentiate isomers.

Table 4: Common Fragment Ions Observed in the Mass Spectra of 1-Phenyl-3-methyltriaz-1-ene

| Fragment Ion | Proposed Structure | m/z Value |

|---|---|---|

| [M]⁺· | [C₆H₅N=NCH₃]⁺· | 135 |

| [M - N₂]⁺· | [C₆H₅NHCH₃]⁺· | 107 |

| [M - CH₃N₂]⁺ | [C₆H₅]⁺ | 77 |

| [ArN₂]⁺ | [C₆H₅N₂]⁺ | 105 |

Applications of 1e 1 Methyltriaz 1 Ene Derivatives in Chemical Design and Materials Science

Design of Advanced Functional Materials

The inherent electronic properties and structural versatility of the triazene (B1217601) ring make it an excellent candidate for the development of advanced functional materials. Its ability to be integrated into larger conjugated systems allows for the fine-tuning of electronic and photophysical characteristics, leading to applications in optoelectronics, energetic materials, and chemical sensing.

Triazine derivatives are pivotal in the design of organic chromophores, particularly those with a Donor-π-Acceptor (D-π-A) "push-pull" architecture. researchgate.net In this design, the triazine ring often acts as the electron-accepting core, which is connected via a π-conjugated bridge to an electron-donating group. researchgate.net This arrangement facilitates intramolecular charge transfer upon photoexcitation, which is the basis for many interesting optoelectronic properties, including non-linear optical (NLO) activity. researchgate.netrsc.org

The synthesis of these materials allows for the rational tuning of their properties. rsc.org By systematically varying the donor and acceptor moieties or modifying the π-conjugated spacer, researchers can control characteristics such as absorption and emission wavelengths, molar extinction coefficients, and quantum yields. researchgate.netmdpi.com For instance, novel triazine-based organic chromophores have been synthesized from 2,4-diamino-6-phenyl-1,3,5-triazine, demonstrating how modifications to the peripheral groups can influence photophysical and thermal properties. researchgate.net The resulting D-π-A systems are promising candidates for applications in organic electronics and photovoltaics. researchgate.netdntb.gov.ua The strategic design of these molecules has led to the creation of efficient solid-state emitters and materials with large two-photon absorption cross-sections.

| Chromophore Architecture | Key Features | Potential Application |

| D-π-A | Triazine as acceptor core, various amine derivatives as donors. | Non-linear optics (NLOphores), Second-harmonic generation (SHG). researchgate.net |

| D-A-D | Triazine core with donor groups at multiple positions. | Organic light-emitting diodes (OLEDs). dntb.gov.ua |

| π-Extended Systems | Incorporation of moieties like chalcone, isatin, or acridone. | Broadly absorbing dyes for solar cells, organic electronics. dntb.gov.ua |

| Imine-Derived Triazines | Donor-acceptor systems prepared via green chemistry methods. | Blue-violet light emitters, optoelectronic devices. researchgate.net |

The high nitrogen content of the triazine ring makes it a foundational scaffold for the development of high-energy density materials (HEDMs). ias.ac.innih.gov Nitrogen-rich compounds are desirable as energetic materials because their decomposition releases large amounts of energy and forms the environmentally benign and thermodynamically stable dinitrogen (N₂) gas. researchgate.net The energy of these materials is derived from their high positive heats of formation, which is a direct result of the numerous N-N and C-N bonds in their molecular backbone. ias.ac.inmdpi.com

Research focuses on synthesizing triazine derivatives that incorporate other nitrogen-rich heterocyclic rings like tetrazoles, furazans, or triazoles, or explosophoric groups such as -N₃ (azido) or -NO₂ (nitro). ias.ac.innih.govresearchgate.net This strategy aims to maximize nitrogen content and energy density while maintaining thermal stability and reducing sensitivity to shock or friction. ias.ac.inmdpi.com For example, compounds like 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine exhibit a nitrogen content of 73.7% and possess a high heat of formation, making them powerful energetic materials. researchgate.net Theoretical studies using density functional theory (DFT) are often employed to predict the heats of formation, density, and detonation performance of newly designed triazine-based compounds, guiding the synthesis of next-generation energetic materials. nih.gov

| Compound Class | Nitrogen Content (%) | Key Energetic Feature |

| Azido-Triazines | High (e.g., ~68%) | High heat of formation from N₃ groups. ias.ac.in |

| Furazan-Substituted Triazines | Variable | Good oxygen balance and high density. nih.gov |

| Tetrazolyl-Triazines | Very High ( >70%) | Extremely positive heats of formation. researchgate.net |

| Fused Triazine Heterocycles | High | Enhanced stability and energy from ring strain. researchgate.net |

The principles of rational design are extensively applied to create fluorescent probes from various chemical scaffolds for biological and chemical sensing. rsc.orgnih.govillinois.edu The development of new fluorescent dyes with desired physicochemical and photophysical properties is a key driver of innovation in this field. mdpi.com Derivatives of nitrogen-containing heterocycles, including triazines, are used to construct probes that can detect, visualize, and characterize biological events at the molecular level. nih.govresearchgate.net

The design of a triazene-based fluorescent probe involves tailoring its chemical structure to modulate its fluorescence in response to a specific analyte or environmental change. illinois.edu This can be achieved by attaching electronically diverse groups to the fluorescent core to control the absorption and emission spectra. nih.gov For example, a triazene scaffold can be functionalized with a receptor that binds a specific ion or molecule. This binding event alters the electronic structure of the probe, causing a detectable change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). The small size, large Stokes shifts, and tunable emission wavelengths of related nitrogen-heterocyclic dyes make them highly suitable for these applications, including live-cell imaging. mdpi.com

| Probe Design Strategy | Sensing Mechanism | Target Analyte Example |

| Photoinduced Electron Transfer (PeT) | Analyte binding modulates PeT, "turning on" fluorescence. nih.gov | Protons (pH), metal ions. |

| Intramolecular Charge Transfer (ICT) | Analyte interaction changes the polarity around the probe, shifting emission wavelength. | Solvent polarity, biomolecule binding. |

| Förster Resonance Energy Transfer (FRET) | Binding event alters the distance between two linked fluorophores. | Enzyme activity, protein-protein interactions. nih.gov |

| Covalent Binding | Probe reacts specifically with an analyte, leading to a fluorescent product. | Thiols, reactive oxygen species. mdpi.com |

Chemical Reactivity in Organic Synthesis

Beyond materials science, the inherent chemical reactivity of the triazene functional group is harnessed in organic synthesis. Its ability to act as a stable precursor to highly reactive species provides a mechanism for controlled chemical transformations.

1,3-Dialkyltriazenes, including structures related to (1E)-1-Methyltriaz-1-ene, are known to be effective precursors for generating reactive alkylating intermediates. nih.gov Under specific conditions, such as in the presence of an acid, the triazene moiety can decompose to form a highly reactive alkanediazonium ion. This intermediate is a potent electrophile capable of alkylating various nucleophiles.

This reactivity has been extensively studied in the context of DNA alkylation. For example, 1,3-dimethyltriazene (B14160082) (DMT) and 1,3-diethyltriazene (B1219514) (DET) have been shown to alkylate the guanine (B1146940) bases in DNA. nih.gov The amount and type of alkylation are directly related to the formation of the corresponding methanediazonium or ethanediazonium ion from the parent triazene. nih.gov This process demonstrates the utility of triazenes as pro-drugs or pro-reagents that can be activated to release a powerful chemical agent for a specific purpose. The reaction is highly sensitive to environmental factors, suggesting that the generation of the reactive intermediate can be precisely controlled. nih.gov

The stability of the triazene linkage under neutral conditions, coupled with its predictable decomposition to release reactive species under specific triggers, makes it an ideal functional group for controlled release strategies. The triazene acts as a protective group for a potent chemical agent, which can be released on demand.

The alkylation of DNA by 1,3-dialkyltriazenes serves as a model for this concept. The reaction is highly dependent on factors such as pH, buffer type, and ionic strength. nih.gov For instance, the alkylation process is generally favored by lower ionic strength and the presence of amine buffers over oxy-acid buffers. nih.gov This sensitivity allows for the design of systems where the triazene precursor is stable until it reaches a target environment with the specific conditions (e.g., the lower pH of a tumor microenvironment) required to trigger the release of the alkylating agent. This principle of controlled activation is fundamental to the development of targeted therapies and advanced chemical synthesis protocols where the timing and location of a reaction need to be precisely managed.

Future Research Directions in the Chemistry of 1e 1 Methyltriaz 1 Ene

Exploration of Novel Catalytic Transformations for Methyltriazenes

The functionalization of the methyltriazene scaffold through catalysis represents a significant frontier. Current research directions are moving beyond traditional methods to embrace photocatalysis, enzymatic catalysis, and novel metal-catalyzed reactions to manipulate the triazene (B1217601) core and its substituents.

Photocatalysis: A promising area is the use of heterogeneous photocatalysts, such as Covalent Triazine Frameworks (CTFs). These metal-free, polymeric materials can convert visible light into chemical energy, facilitating a range of organic transformations under mild conditions. acs.orgrsc.org Research is focused on designing CTFs with specific donor-acceptor properties to enhance photocatalytic activity. rsc.org Future work could involve applying these systems to activate (1E)-1-Methyltriaz-1-ene for novel C-H functionalization or cross-coupling reactions, potentially using chromoselective catalysis where the reaction pathway is controlled by the wavelength of light used. nih.gov

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. longdom.org Enzymes such as methyltransferases, which naturally catalyze the transfer of methyl groups from donors like S-adenosyl-L-methionine (SAM), could be engineered or repurposed. nih.govnih.gov A key research direction is the exploration of these enzymes to catalyze the reverse reaction: the transfer of the methyl group from this compound to a biological or synthetic substrate. This would represent a novel bioorthogonal methylation strategy. Understanding the mechanisms of these enzymes, which often involve cofactors like vitamin B12, is crucial for this development. nih.govharvard.edulibretexts.org

Transition-Metal Catalysis: While established in broader organic synthesis, the application of advanced transition-metal catalysis to acyclic triazenes is an area ripe for exploration. Silver-catalyzed reactions of alkynyl triazenes have been shown to enable divergent syntheses, suggesting that the triazene moiety can act as a versatile functional handle. nih.gov Future investigations could focus on using other metals, such as platinum or ruthenium, to catalyze unique transformations. For instance, ruthenium has been used in [2+2+2] cycloaddition reactions to build complex molecules containing bis-triazenyl groups, which can then be sequentially functionalized. researchgate.net

| Catalytic Approach | Potential Catalyst | Example Transformation | Anticipated Advantage |

|---|---|---|---|

| Photocatalysis | Covalent Triazine Frameworks (CTFs) | C-H functionalization of the methyl group | Metal-free, mild conditions, tunable reactivity. acs.orgnih.gov |

| Enzymatic Catalysis | Engineered Methyltransferases | Selective methyl group transfer to substrates | High chemo- and regioselectivity, green chemistry. longdom.orgnih.gov |

| Transition-Metal Catalysis | Silver (Ag), Ruthenium (Ru) complexes | Cycloadditions and cross-coupling reactions | Access to complex molecular architectures. researchgate.netnih.gov |

Development of Advanced Computational Models for Complex Methyltriazene Systems

To accelerate the discovery and optimization of methyltriazene chemistry, the development of sophisticated computational models is essential. These models can provide deep mechanistic insights, predict reactivity, and guide experimental design, moving beyond routine quantum mechanical calculations.

Hybrid QM/MM Methods: For studying methyltriazenes in complex environments, such as within an enzyme active site or in solution, combined quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools. nih.govfrontiersin.org In this approach, the reactive core (the triazene and its immediate reactants) is treated with a high level of QM theory, while the surrounding environment (protein, solvent) is modeled using computationally less expensive MM force fields. frontiersin.orgnih.gov Future research will focus on developing more accurate and efficient QM/MM models to study enzymatic transformations involving methyltriazenes and to calculate properties like activation free energies for catalytic cycles. nih.gov

Custom Force Field Development: Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior of molecules. However, their accuracy depends heavily on the quality of the underlying force field—the set of parameters describing the potential energy of the system. j-octa.comusc.edu Standard force fields often lack accurate parameters for less common functional groups like triazenes. A key research direction is the development of specific, validated force fields for methyltriazenes. nih.govnih.gov This would enable large-scale MD simulations to study their conformational preferences, interactions with biomolecules, and behavior in different solvent environments.

Machine Learning (ML) in Predictive Chemistry: Machine learning is emerging as a transformative tool in chemistry. nih.gov ML models can be trained on large datasets of calculated or experimental reaction data to predict outcomes for new systems with remarkable speed. nih.govwarwick.ac.uk Future applications for methyltriazenes include developing ML models that can predict their reactivity in novel catalytic reactions, forecast their stability, or identify the optimal conditions for a desired transformation. researchgate.netnih.gov These models can also help uncover complex structure-activity relationships that are not immediately obvious from human analysis. nih.gov

| Modeling Technique | Primary Application | Key Research Goal |

|---|---|---|

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating reactions in biological or solution environments | Elucidating enzymatic reaction mechanisms and transition states. nih.govrsc.org |

| Force Field Development | Enabling accurate Molecular Dynamics (MD) simulations | Predicting conformational dynamics and intermolecular interactions. j-octa.comnih.gov |

| Machine Learning (ML) | Predicting reactivity, properties, and reaction outcomes | Accelerating the discovery of new reactions and optimal conditions. nih.govwpi.edu |

Investigation of New Synthetic Routes to Diverse Methyltriazene Architectures

While the classic synthesis of triazenes via diazonium coupling is well-established, future research will focus on creating more complex and diverse molecular architectures containing the methyltriazene moiety. ebrary.net This involves developing novel synthetic methodologies that offer greater control and introduce new functionalities.

Building Block Approaches: One promising strategy involves using functionalized triazenes as versatile building blocks for more complex structures. For example, the development of alkynyl triazenes has opened pathways to previously inaccessible functionalized 2-pyrones and other heterocycles. nih.gov The triazene group can act as a transformable handle or a traceless activating group. nih.gov Future work will likely expand this concept to other types of reactive handles attached to the triazene core, enabling access to a wider range of molecular scaffolds.

Cyclative Cleavage Strategies: The triazene group can serve as a stable precursor to a diazonium ion, which can be unmasked under specific conditions to trigger a cyclization reaction. This "cyclative cleavage" strategy has been used to synthesize novel nitrogen-rich heterocycles like pyrazolo[3,4-d] acs.orgnih.govthieme-connect.comtriazines from pyrazolyltriazene precursors. This approach allows for the late-stage construction of complex ring systems. Investigating new trigger conditions and applying this logic to different molecular backbones could lead to the synthesis of entirely new classes of compounds.

Solid-Phase and Combinatorial Synthesis: To rapidly generate libraries of diverse triazene-containing molecules for screening purposes, solid-phase synthesis methods are being explored. In this technique, the triazene linkage is used to attach a building block to a solid support. ebrary.net Subsequent chemical modifications can be performed before the final product is cleaved from the support. This approach is well-suited for combinatorial chemistry, enabling the efficient creation of many different structures for applications in drug discovery and materials science. ebrary.netnih.gov

| Synthetic Strategy | Core Concept | Example Application |

|---|---|---|

| Functionalized Building Blocks | Use of reactive triazenes (e.g., alkynyl triazenes) in synthesis. nih.gov | Divergent synthesis of complex heterocyclic systems. nih.gov |

| Cyclative Cleavage | In situ generation of a diazonium ion from a triazene to induce cyclization. | Synthesis of novel fused nitrogen-rich heterocycles. |

| Solid-Phase Synthesis | Using the triazene as a linker to a solid support for library synthesis. ebrary.net | Combinatorial generation of diverse triazene derivatives. ebrary.net |

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility in synthesizing (1E)-1-Methyltriaz-1-ene?

- Methodological Answer : Follow strict protocols for chemical synthesis, including precise stoichiometric ratios, controlled reaction conditions (e.g., temperature, solvent polarity), and validation via spectroscopic methods (e.g., NMR, FT-IR). Document all synthetic steps, including intermediates, and cross-validate purity using HPLC or GC-MS. Ensure compliance with guidelines for chemical reporting, such as detailing batch numbers, manufacturer information, and storage conditions to mitigate variability .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of mass spectrometry (electron ionization) for molecular weight confirmation and structural elucidation, as demonstrated in NIST Standard Reference Database protocols . Pair this with UV-Vis spectroscopy to monitor electronic transitions and X-ray crystallography for stereochemical confirmation. Cross-reference data with computational simulations (e.g., DFT calculations) to resolve ambiguities in isomer identification.

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled stressors (e.g., heat, light, humidity) using standardized protocols (ICH Q1A). Monitor degradation products via LC-MS and quantify kinetic parameters (e.g., half-life, activation energy) using Arrhenius plots. Include control samples and replicate experiments to distinguish intrinsic instability from experimental artifacts .

Advanced Research Questions

Q. How can contradictory findings in the reactivity of this compound across studies be resolved?

- Methodological Answer : Perform a systematic review of literature with strict inclusion criteria (e.g., peer-reviewed studies, standardized synthesis protocols) and meta-analysis to identify confounding variables (e.g., solvent effects, catalytic impurities). Use sensitivity analysis to assess the impact of methodological heterogeneity and subgroup analysis to isolate conditions causing discrepancies . For experimental validation, replicate conflicting studies under identical conditions while introducing incremental modifications (e.g., varying pH, trace metal content) to pinpoint causal factors .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation, log-logistic curves) to fit dose-response data, ensuring proper handling of censored or truncated datasets. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for EC50/LC50 values. Validate model assumptions (e.g., normality, homoscedasticity) via residual analysis and apply robust statistical tests (e.g., Welch’s t-test) for skewed distributions .

Q. How can researchers address ethical and data-sharing challenges when studying this compound in biomedical applications?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Implement de-identification protocols for sensitive data (e.g., patient-derived samples) and use secure repositories (e.g., Zenodo, Figshare) for public archiving. Document ethical approvals (e.g., IRB/IACUC protocols) and disclose potential conflicts of interest in publications. For collaborative studies, establish data-sharing agreements that balance open science with privacy protections .

Q. What strategies mitigate bias in mechanistic studies of this compound’s catalytic behavior?

- Methodological Answer : Use blinded experimental designs where feasible (e.g., randomization of sample processing order) and validate results with orthogonal techniques (e.g., kinetic isotope effects, isotopic labeling). Apply negative control experiments to rule out nonspecific interactions and leverage computational docking studies to corroborate hypothesized reaction pathways. Transparently report all experimental parameters, including failed attempts, to reduce publication bias .

Data Presentation and Validation

Q. How should researchers present conflicting spectral data for this compound in publications?